6-Methylpyridazine-4-carboxylic acid

説明

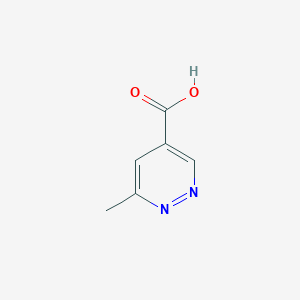

Structure

2D Structure

特性

IUPAC Name |

6-methylpyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-2-5(6(9)10)3-7-8-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVDJTLECBAYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115963-06-8 | |

| Record name | 6-Methyl-4-pyridazinecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

6-Methylpyridazine-4-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties.

This compound has the following chemical properties:

- Molecular Formula : C6H6N2O2

- Molecular Weight : 138.12 g/mol

- Canonical SMILES : CC1=NN=C(C=C1)C(=O)O

These properties contribute to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have reported its effectiveness against a range of bacterial and fungal strains.

Case Studies and Findings

-

Antibacterial Activity :

- A study demonstrated that derivatives of pyridazine compounds, including this compound, showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- The compound was noted for its ability to completely eradicate these bacteria within 8 hours of exposure.

- Antifungal Activity :

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it could inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

The proposed mechanism involves the compound's interaction with specific molecular targets within cancer cells, potentially leading to the inhibition of key signaling pathways involved in cell growth and survival. Further studies are needed to elucidate these pathways in detail.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with similar compounds is useful:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Emerging evidence | Effective against Gram-positive bacteria |

| 3-Methylpyridazine-4-carboxylic acid | Low | Limited | Less effective in antimicrobial tests |

| Pyridazinone derivatives | High | Established | Well-documented anticancer effects |

科学的研究の応用

Pharmaceutical Applications

Key Intermediates in Drug Synthesis:

6-Methylpyridazine-4-carboxylic acid serves as an essential intermediate in the synthesis of numerous pharmaceutical compounds. Its unique structural properties allow for modifications that enhance bioactivity, making it valuable in drug discovery and development.

Case Study: Drug Development

Research has shown that derivatives of this compound exhibit diverse biological activities, including antimicrobial, antidepressant, and anticancer properties. For instance, synthetic derivatives have been tested both in vitro and in vivo to evaluate their efficacy and potency against various diseases, with some advancing to clinical trials.

Molecular Recognition Studies:

The compound's hydrogen-bonding capabilities are exploited in molecular recognition studies, particularly regarding drug-target interactions. Techniques such as NMR and X-ray crystallography have been employed to investigate its interactions with peptide nucleic acids (PNAs), providing insights into enhancing specificity and binding affinity in drug design.

Agrochemical Applications

Development of Herbicides and Pesticides:

this compound is also significant in the formulation of agrochemicals. It serves as a scaffold for developing effective herbicides and pesticides that demonstrate minimal environmental impact while ensuring crop protection.

Case Study: Field Trials

Field trials conducted with pyridazine-based agrochemicals have shown effective control of agricultural pests and diseases. These studies highlight the compound's potential to contribute to sustainable agricultural practices by reducing reliance on traditional chemicals.

Analytical Chemistry Applications

Reagent in Chromatography:

In analytical chemistry, this compound is utilized as a reagent for chromatography techniques. It aids in the separation and identification of complex mixtures, which is crucial for quality control in pharmaceutical manufacturing .

Table 1: Applications Summary

| Application Area | Specific Use | Key Findings/Outcomes |

|---|---|---|

| Pharmaceuticals | Intermediate in drug synthesis | Enhances bioactivity; diverse pharmacological effects |

| Molecular recognition studies | Improved specificity and binding affinity | |

| Agrochemicals | Development of herbicides/pesticides | Effective pest control; minimal environmental impact |

| Analytical Chemistry | Reagent for chromatography | Aids in quality control and product development |

Material Science Applications

Advanced Materials Development:

The compound is being explored for its potential in developing advanced materials, including polymers and coatings. Its ability to improve thermal stability and mechanical properties makes it a candidate for innovative material applications .

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes critical structural differences between 6-methylpyridazine-4-carboxylic acid and its analogs:

Key Research Findings and Implications

Reactivity and Functional Group Influence: The free carboxylic acid group in this compound facilitates nucleophilic reactions, such as amide bond formation, critical in drug design. In contrast, ester derivatives like methyl 6-oxohexahydropyridazine-4-carboxylate are more stable and easier to handle in non-aqueous syntheses . Chlorinated analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) exhibit increased electrophilicity at the chloro-substituted position, making them reactive in cross-coupling reactions .

This property is exploited in metal-organic framework (MOF) synthesis and enzyme inhibition studies. Saturated derivatives (e.g., hexahydropyridazine in methyl 6-oxohexahydropyridazine-4-carboxylate) lose aromaticity, reducing π-π stacking interactions but improving solubility in hydrophobic environments .

Positional Isomerism :

- The methyl group’s position significantly impacts bioactivity. For example, 5-methyl-pyridazine-4-carboxylic acid ethyl ester (methyl at C5) may exhibit altered metabolic stability compared to the C6-substituted parent compound .

Salt vs. Free Acid Forms :

- The hydrochloride salt of this compound offers enhanced solubility in aqueous media, advantageous for in vitro assays, while the free acid is preferred for organic-phase reactions .

準備方法

From Halogenated Pyridazine Precursors

One common approach involves starting from halogenated pyridazine derivatives, such as 2,6-dichloropyridazine-3-carboxylate or related compounds. The process includes selective nucleophilic substitutions and functional group transformations.

Selective nucleophilic substitution : For example, 2,6-dichloropyridazine-3-carboxylate can be treated with nucleophiles like methylamine or methoxide anions to selectively substitute chlorine at the 6-position, yielding intermediates such as methyl 2-methoxy-6-methylaminopyridine-3-carboxylate. The choice of solvent (e.g., DMF) and temperature (e.g., -30 °C) critically influences regioselectivity, favoring substitution at the 6-position with yields up to 97% regioselectivity and quantitative yield of the product.

Oxidation and further substitution : The intermediate bearing a thioether group at the 6-position can be oxidized to sulfoxide or sulfone derivatives, which then undergo nucleophilic substitution with methylamine to introduce the 6-methylamino group.

Bromination and hydrolysis : Subsequent bromination using N-bromosuccinimide (NBS) followed by alkaline hydrolysis converts esters to the corresponding carboxylic acids, producing 6-methylpyridazine-4-carboxylic acid derivatives with high yields (up to 96%).

Cyclization and Ring Functionalization Methods

Some methods involve cyclization reactions starting from amino-substituted pyridazines or related heterocycles:

Refluxing 3-amino-6-methylpyridazine with reagents such as dimethylacetamide dimethylacetal followed by treatment with hydroxylamine hydrochloride can yield intermediates that, upon heating with polyphosphoric acid, afford methylated pyridazine derivatives. These can be further processed to obtain the carboxylic acid functionality.

Functionalization through triazolo-fused pyridazine derivatives has been reported, where methylation and oxidation steps are used to install substituents at the 6-position, followed by hydrolysis to yield the target acid.

Direct Carboxylation Approaches

Although less common, direct carboxylation of methylated pyridazine rings under controlled conditions can be applied, often requiring harsh conditions or catalysts to achieve regioselectivity.

Detailed Reaction Conditions and Yields

Research Findings and Analysis

Regioselectivity control : The choice of solvent and nucleophile is crucial. For example, nucleophilic substitution in DMF favors substitution at the 6-position, while other solvents may lead to mixtures.

Yield optimization : Multi-step synthesis achieves overall yields around 60-70% for the target compound when starting from dichloropyridazine precursors, which is considered efficient for such heterocyclic syntheses.

Spectroscopic confirmation : Intermediates and final products are confirmed by ^1H NMR, ^13C NMR, IR, and mass spectrometry, ensuring structural integrity.

Alternative methods : Cyclization routes involving triazolo-fused pyridazine derivatives provide access to related compounds but often with lower yields and more complex purification.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 6-Methylpyridazine-4-carboxylic acid, and what are their methodological considerations?

- Answer: Synthesis typically involves condensation reactions and cyclization of precursors. For example, analogous heterocyclic compounds (e.g., oxazolo-pyridines) are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . Adapting this method, researchers might use methyl-substituted precursors (e.g., methylpyridazine derivatives) and optimize cyclization conditions. Yield and purity depend on reaction time, temperature, and catalyst loading.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Answer: Key techniques include:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions on the pyridazine ring.

- High-Performance Liquid Chromatography (HPLC) with mobile phases containing phosphate buffers and ion-pairing agents (e.g., tetrabutylammonium hydroxide at pH 5.5) to assess purity .

- Mass Spectrometry (MS) for molecular weight confirmation.

Q. What are the solubility properties of this compound, and how do they influence formulation for biological assays?

- Answer: While direct solubility data for this compound is limited, structurally similar pyridazine derivatives often exhibit limited aqueous solubility. Researchers typically use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions, followed by dilution in buffered systems. Solubility can be enhanced via salt formation (e.g., sodium or hydrochloride salts) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during scale-up synthesis?

- Answer: Systematic optimization includes:

- Catalyst screening : Transition metals (Pd/Cu) or organocatalysts to accelerate cyclization .

- Solvent selection : Testing toluene, THF, or DMF for improved reaction kinetics.

- Temperature gradients : Gradual heating (e.g., 80–120°C) to minimize side reactions.

- In-line monitoring : Use of FTIR or HPLC to track intermediate formation .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts or IR peaks) during characterization?

- Answer: Contradictions often arise from impurities or tautomeric forms. Strategies include:

- Cross-validation : Compare experimental NMR/MS data with computational predictions (e.g., DFT calculations) .

- Isotopic labeling : Use deuterated analogs to confirm peak assignments.

- Advanced chromatography : Employ UPLC-MS/MS to isolate and identify minor impurities .

Q. What computational tools are used to predict the electronic properties and reactivity of this compound?

- Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Models interactions with biological targets (e.g., enzymes) to guide drug discovery .

- QSPR models : Relate structural features (e.g., methyl group position) to physicochemical properties .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Answer: Stability studies should include:

- Accelerated degradation tests : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) to identify decomposition pathways (e.g., decarboxylation or ring-opening).

- LC-MS analysis : Monitor degradation products and establish storage recommendations (e.g., –20°C in inert atmospheres) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Answer: SAR strategies include:

- Derivatization : Synthesize analogs (e.g., esterified or amide forms) to test antimicrobial or enzyme-inhibitory activity .

- Bioassay panels : Screen against bacterial/fungal strains or cancer cell lines, comparing results to structurally related compounds (e.g., pyridazine-based drugs) .

- Pharmacokinetic profiling : Assess metabolic stability and membrane permeability using in vitro models (e.g., Caco-2 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。